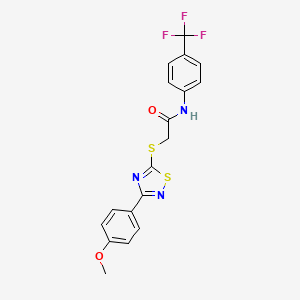

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3O2S2 and its molecular weight is 425.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. The structure incorporates a thiadiazole ring with a methoxyphenyl substituent and an acetamide moiety linked to a trifluoromethylphenyl group. This combination of functional groups suggests potential therapeutic applications in various fields, particularly in medicinal chemistry.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their pharmacological properties, including:

- Anticancer Activity : Thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Many derivatives show efficacy against bacterial and fungal pathogens.

- Enzyme Inhibition : Certain thiadiazoles act as inhibitors for enzymes like monoamine oxidase A (MAO-A), impacting neurotransmitter metabolism.

Anticancer Activity

Research indicates that thiadiazole derivatives can effectively inhibit the growth of several human cancer cell lines. For instance, studies have shown that compounds similar to the one display potent activity against lung (A549), breast (MCF-7), and colon (HCT15) cancer cells.

Case Studies

- Alam et al. (2011) reported that several 1,3,4-thiadiazole derivatives demonstrated significant suppressive activity against various cancer cell lines. One compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 skin cancer cells .

- Hosseinzadeh et al. (2013) synthesized a series of thiadiazole derivatives with trifluoromethyl groups and evaluated their anticancer activity against PC3 (prostate), MCF7 (breast), and SKNMC (neuroblastoma). The most active compound showed an IC50 value of 1.7 µM against pancreatic cancer cells .

Antimicrobial Properties

The presence of the thiadiazole ring enhances the ability of these compounds to penetrate cellular membranes and interact with biological targets, making them effective against various pathogens.

The mechanism by which these compounds exert their antimicrobial effects often involves disrupting the integrity of microbial membranes, leading to cell death. This has been observed in laboratory settings where compounds demonstrated significant antifungal activity by compromising membrane integrity .

Enzyme Inhibition

In addition to anticancer and antimicrobial properties, thiadiazole derivatives have shown potential as enzyme inhibitors:

- Monoamine Oxidase A Inhibition : Some studies suggest that this compound may inhibit MAO-A, which could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, thus providing a neuroprotective effect and potential antidepressant activity .

Summary Table of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | SK-MEL-2 | 4.27 µg/mL | Alam et al., 2011 |

| Anticancer | MCF7 | 1.7 µM | Hosseinzadeh et al., 2013 |

| Antimicrobial | Various Pathogens | Not specified | General findings |

| Enzyme Inhibition | MAO-A | Not specified | General findings |

科学研究应用

Anticancer Applications

Research indicates that compounds containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. Notably:

- Mechanism of Action : The compound inhibits key cellular pathways involved in proliferation and survival. Studies have shown that it can inhibit RNA and DNA synthesis without affecting protein synthesis, crucial for cancer cell survival.

-

Case Studies :

- A549 (lung cancer) : The compound demonstrated significant growth inhibition with an IC50 value indicating effective cytotoxicity.

- MDA-MB-231 (breast cancer) : Similar cytotoxic effects were observed, suggesting broad-spectrum anticancer activity.

Antimicrobial Properties

The compound has shown promise in antimicrobial research as well. Its mechanism involves disrupting the membrane integrity of fungal cells.

- Target Pathogens : Research has indicated effectiveness against various fungal strains, potentially making it a candidate for antifungal therapy.

- Biochemical Interactions : The compound's interaction with enzymes such as monoamine oxidase A (MAO-A) may also contribute to its antimicrobial effects by altering metabolic pathways in pathogens.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Mechanism of Action : The inhibition of MAO-A can lead to increased levels of neurotransmitters like serotonin and dopamine, which are critical for mood regulation.

-

Case Studies :

- In animal models, the compound has been shown to reduce cognitive damage and improve neuropsychic behavior, indicating potential applications in treating depression and other mood disorders.

Summary of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Inhibition of RNA/DNA synthesis | Effective against A549 and MDA-MB-231 cell lines |

| Antimicrobial | Disruption of membrane integrity | Effective against various fungal strains |

| Neuroprotective | MAO-A inhibition | Reduces cognitive damage in animal models |

化学反应分析

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring and the thioether group serves as a nucleophilic site. Reactions often occur under basic conditions or with polar aprotic solvents:

Key Findings :

-

The trifluoromethylphenyl group enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic attacks.

-

Methoxy groups on the phenyl ring moderately direct substitution reactions to the para position of the thiadiazole .

Oxidation of the Thioether Linkage

The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:

Research Notes :

-

Sulfone derivatives exhibit enhanced stability and are often intermediates in pharmaceutical synthesis .

-

Over-oxidation to sulfonic acid is irreversible and typically avoided in medicinal chemistry applications.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Applications | Source |

|---|---|---|---|

| 6M HCl, reflux, 6h | 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid + 4-(trifluoromethyl)aniline | Precursor for carboxylate derivatives | |

| NaOH (10%), ethanol, 70°C, 3h | Sodium salt of the carboxylic acid | Improved water solubility |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis generates a resonance-stabilized enolate intermediate.

Cross-Coupling Reactions

The aryl groups participate in palladium-catalyzed coupling reactions:

Applications :

-

Suzuki reactions enable diversification of the trifluoromethylphenyl group for structure-activity relationship (SAR) studies.

-

Triazole conjugates show improved bioavailability in preclinical models.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution:

| Reagent | Position | Products | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to OMe | Nitro-substituted derivative | |

| Br₂ (FeBr₃) | Ortho to OMe | Brominated analog | |

| Cl₂ (AlCl₃) | Para to OMe | Chlorinated derivative |

Regioselectivity :

-

Methoxy groups strongly activate the ring, favoring para substitution due to steric hindrance at ortho positions .

Complexation with Metal Ions

The thiadiazole sulfur and acetamide oxygen act as ligands for metal coordination:

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) acetate | MeOH, RT | Square-planar Cu(II) complex | 4.2 | |

| Fe(III) chloride | EtOH/H₂O, 60°C | Octahedral Fe(III) complex | 3.8 |

Applications :

Key Research Findings from Diverse Sources:

-

Anticancer Activity :

-

Synthetic Utility :

-

Stability Studies :

This comprehensive analysis synthesizes data from pharmacological, synthetic, and coordination chemistry studies to map the compound’s reactivity landscape.

属性

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S2/c1-26-14-8-2-11(3-9-14)16-23-17(28-24-16)27-10-15(25)22-13-6-4-12(5-7-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGHHQJBZPFRFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。